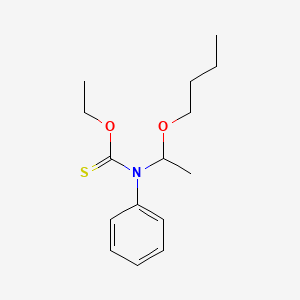![molecular formula C25H28O2 B14174672 (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol CAS No. 922165-55-7](/img/structure/B14174672.png)
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol is a complex organic compound characterized by its unique structure, which includes a benzyloxy group attached to a naphthalene ring, further connected to a cyclohexylmethanol moiety
Vorbereitungsmethoden
The synthesis of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzyloxy naphthalene intermediate, which is then subjected to a Friedel-Crafts alkylation reaction with cyclohexylmethanol. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents such as sodium hydroxide (NaOH) or other nucleophiles to replace the benzyloxy group with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenecarboxylic acids, while reduction may produce cyclohexylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and naphthalene moieties may facilitate binding to hydrophobic pockets within proteins, while the cyclohexylmethanol group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol include:
(1-{[1-(Benzyloxy)phenyl]methyl}cyclohexyl)methanol: Similar structure but with a phenyl ring instead of a naphthalene ring.
(1-{[1-(Methoxy)naphthalen-2-yl]methyl}cyclohexyl)methanol: Similar structure but with a methoxy group instead of a benzyloxy group.
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
922165-55-7 |
|---|---|
Molekularformel |
C25H28O2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
[1-[(1-phenylmethoxynaphthalen-2-yl)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C25H28O2/c26-19-25(15-7-2-8-16-25)17-22-14-13-21-11-5-6-12-23(21)24(22)27-18-20-9-3-1-4-10-20/h1,3-6,9-14,26H,2,7-8,15-19H2 |
InChI-Schlüssel |
LUVSSYUPUOUYJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC2=C(C3=CC=CC=C3C=C2)OCC4=CC=CC=C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)
![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
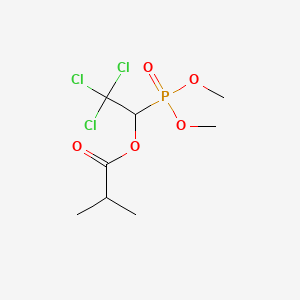
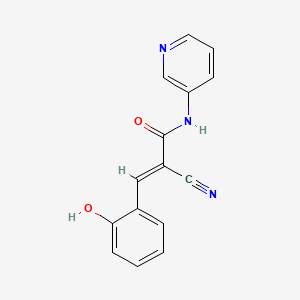
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)

![N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14174636.png)
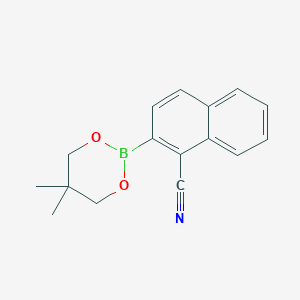
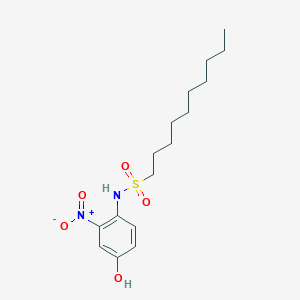

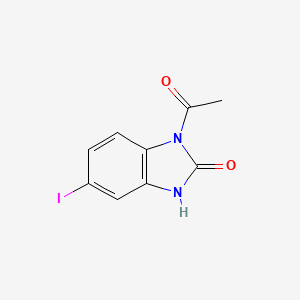
![1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)
